(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

描述

Molecular Structure and Stereochemical Configuration

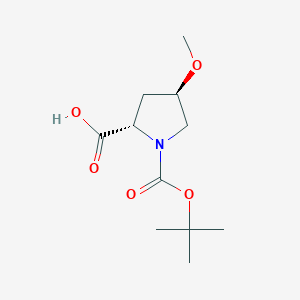

(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid possesses the molecular formula C₁₁H₁₉NO₅ with a molecular weight of 245.27 grams per mole. The compound is identified by the Chemical Abstracts Service number 83624-01-5 and carries the International Union of Pure and Applied Chemistry name (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxy-2-pyrrolidinecarboxylic acid. The structural architecture centers around a five-membered pyrrolidine ring system that contains two distinct stereogenic centers positioned at carbon atoms 2 and 4, establishing the absolute configuration as (2S,4R).

The stereochemical designation indicates that the carbon atom at position 2 adopts the S configuration while the carbon at position 4 maintains the R configuration, creating a specific three-dimensional arrangement that significantly influences the compound's biological and chemical properties. This particular stereochemical pattern distinguishes it from other pyrrolidine derivatives and contributes to its selective interactions in synthetic applications. The tert-butoxycarbonyl group, commonly referred to as the Boc protecting group, occupies the nitrogen atom of the pyrrolidine ring, while a methoxy group is positioned at the 4-carbon, creating a trans relationship between the carboxylic acid functionality at position 2 and the methoxy substituent at position 4.

The International Chemical Identifier code for this compound reveals the detailed connectivity and stereochemical information: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1. This systematic representation confirms the presence of the tert-butyl ester functionality, the pyrrolidine ring system, and the specific stereochemical arrangements that define the compound's three-dimensional structure.

Physical Properties and Spectroscopic Data

The physical properties of this compound reflect its molecular structure and functional group composition. The compound exhibits a calculated boiling point of 362.0 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability under standard atmospheric conditions. This elevated boiling point correlates with the presence of hydrogen bonding capabilities from the carboxylic acid functionality and the substantial molecular weight contributed by the tert-butoxycarbonyl protecting group.

Storage recommendations indicate that the compound maintains stability at room temperature, suggesting favorable thermodynamic properties for handling and synthetic applications. The compound demonstrates solubility characteristics that vary depending on the solvent system employed, with preparation of stock solutions requiring careful selection of appropriate solvents based on the intended application. The molecular architecture contributes to specific solubility profiles that influence its utility in various synthetic methodologies.

Spectroscopic analysis provides detailed structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption patterns associated with the carboxylic acid functionality, including the distinctive broad absorption envelope spanning from 3500 to 2500 wavenumbers corresponding to the hydrogen-bonded carboxylic acid dimer formation. The carbonyl stretching vibrations appear in the expected regions, with the carboxylic acid carbonyl typically observed around 1700 wavenumbers and the carbamate carbonyl from the tert-butoxycarbonyl group appearing at slightly higher frequencies.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural information, with the carboxylic acid carbon resonating in the characteristic downfield region between 170-220 parts per million due to the combined effects of sp² hybridization and the electron-withdrawing nature of the oxygen atoms. The tert-butyl carbons exhibit distinct resonances that confirm the presence of the protecting group, while the pyrrolidine ring carbons demonstrate chemical shifts consistent with the five-membered heterocyclic structure.

Structural Comparison with Related Pyrrolidine Derivatives

The structural characteristics of this compound can be illuminated through systematic comparison with related pyrrolidine derivatives that share similar core architectures but differ in stereochemistry or functional group substitution patterns. A closely related compound, (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, maintains the same stereochemical configuration at positions 2 and 4 but features a hydroxyl group instead of a methoxy group at the 4-position. This structural variant demonstrates how subtle modifications in functional group identity can influence the compound's reactivity and synthetic utility while preserving the fundamental stereochemical framework.

The stereoisomeric relationship with (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid provides insight into the importance of stereochemical configuration in determining molecular properties. While both compounds contain identical functional groups and molecular connectivity, the different stereochemical arrangement at position 4 creates distinct three-dimensional structures that exhibit different chemical behaviors and biological activities. The (2S,4S) isomer represents the cis relationship between the carboxylic acid and methoxy groups, contrasting with the trans arrangement present in the (2S,4R) configuration.

Another structurally related derivative, N-Boc-4-hydroxypyrrolidine-2-carboxylic acid with (2R,4R) stereochemistry, illustrates the impact of stereochemical inversion at both stereocenters. This compound maintains the tert-butoxycarbonyl protecting group and carboxylic acid functionality but features a hydroxyl group at position 4 and inverted stereochemistry at both positions 2 and 4. The comparison reveals how stereochemical modifications influence the spatial arrangement of functional groups and consequently affect the compound's interactions with biological targets and synthetic reagents.

The compound trans-3-(boc-amino)-4-methoxypyrrolidine represents a constitutional isomer where the functional group positions are altered. In this derivative, the amino functionality protected by the tert-butoxycarbonyl group is positioned at carbon 3 rather than the nitrogen atom, while maintaining the methoxy group at position 4. This structural variant demonstrates how positional isomerism affects the overall molecular architecture and synthetic accessibility of pyrrolidine derivatives.

Crystallographic Analysis and Solid-State Properties

Crystallographic investigation of this compound reveals detailed information about its solid-state structure and molecular packing arrangements. X-ray crystallographic analysis demonstrates that the compound crystallizes in the monoclinic crystal system with the P21 space group, reflecting the chiral nature of the molecule. The unit cell parameters include a = 6.4299(13) Ångström, b = 9.784(2) Ångström, c = 10.279(2) Ångström, with β = 90.12(3) degrees, resulting in a unit cell volume of 646.7(2) cubic Ångström.

The pyrrolidine ring system adopts an envelope conformation in the solid state, which represents one of the preferred conformational arrangements for five-membered rings. This envelope conformation minimizes ring strain while accommodating the steric requirements of the substituents attached to the ring carbons. The specific envelope pucker positions the ring atoms in a configuration that optimizes the spatial arrangement of the carboxylic acid, methoxy group, and tert-butoxycarbonyl protecting group.

Detailed analysis of the dihedral angles within the crystal structure reveals important information about the spatial relationships between functional groups. The carboxyl group plane forms a dihedral angle of 59.50(3) degrees with the pyrrolidine ring, while the methoxy group exhibits a dihedral angle of 62.02(1) degrees relative to the ring system. These angular relationships reflect the steric interactions between substituents and the conformational preferences that minimize intramolecular strain while maintaining optimal intermolecular interactions in the crystal lattice.

The crystal packing arrangement is stabilized by intermolecular hydrogen bonding interactions, particularly involving the carboxylic acid functionality. These hydrogen bonds contribute to the overall stability of the crystal structure and influence the physical properties of the solid material. The density of the crystalline material is calculated as 1.260 megagrams per cubic meter, reflecting the efficient packing of molecules within the crystal lattice. The melting point and thermal properties of the crystalline form provide additional insights into the strength of intermolecular interactions and the energy required to disrupt the ordered solid-state arrangement.

属性

IUPAC Name |

(2S,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHIMMPWCAHSFN-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570234 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83624-01-5 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83624-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Boc Protection of the Amine Group

The primary amine of (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid is protected using Boc₂O under mild conditions:

Reaction Equation :

$$

\text{(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid} + \text{Boc}_2\text{O} \xrightarrow[\text{TEA}]{\text{DCM}} \text{(2S,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid}

$$

Step 2: Crystallization for Chiral Resolution

To isolate the desired (2S,4R) enantiomer, a chiral resolution method is employed:

- Process :

- The crude product is dissolved in a water-ethanol mixture.

- Slow evaporation induces crystallization of the monohydrate form of (2S,4R)-TBMP.

- Key Insight : Three hydrogen bonds stabilize the (2S,4S) isomer, but selective crystallization of the (2S,4R) form is achieved via solvent tuning.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity:

Purification and Characterization

- Column Chromatography : Initial purification using silica gel (eluent: ethyl acetate/hexane).

- Recrystallization : Final product is recrystallized from ethanol/water to achieve >99% purity.

- Analytical Data :

- Melting Point : 128–130°C.

- Optical Rotation : $$[α]_D^{20} = -45.2°$$ (c = 1, CHCl₃).

- HPLC : Retention time = 8.2 min (Chiralpak AD-H column).

Industrial-Scale Production

For large-scale synthesis, green chemistry principles are prioritized:

- Continuous Flow Reactors : Improve efficiency and reduce waste.

- Solvent Recycling : Ethanol and water are recovered and reused.

- Yield : 85–90% on multi-kilogram scales.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Boc Protection | High yield (85–90%) | Requires anhydrous conditions |

| Chiral Crystallization | Eliminates chiral chromatography | Sensitive to solvent ratios |

| Industrial Flow Reactors | Scalable, reduced environmental impact | High initial capital investment |

化学反应分析

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like methanol, sodium methoxide (NaOMe), and various halides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₉NO₅

- CAS Number : 83624-01-5

- Molecular Weight : 229.28 g/mol

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group at the 4-position. The specific stereochemistry at the 2 and 4 positions contributes to its biological activity and reactivity in synthetic pathways.

Synthesis of Peptides

One of the primary applications of (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is its use as a precursor in peptide synthesis. The Boc protecting group allows for selective deprotection under mild conditions, facilitating the construction of complex peptide sequences. This method is particularly useful in synthesizing peptides that mimic natural protein structures.

Drug Development

This compound has been explored for its potential in drug development, especially in creating inhibitors for various biological pathways. For example, derivatives of Boc-L-methoxyproline have shown promise as inhibitors of enzymes involved in cancer progression, making them candidates for anticancer therapies.

Enzyme Inhibition Studies

Research has indicated that this compound can serve as an effective inhibitor for certain enzymes, including those involved in metabolic pathways. Its structural similarity to natural substrates allows it to interfere with enzyme function, providing insights into metabolic regulation.

Structural Biology

The compound is also utilized in structural biology studies to investigate protein-ligand interactions. By incorporating this compound into various assays, researchers can elucidate binding affinities and mechanisms of action for targeted proteins.

Anticancer Agent Development

A notable case study involved the synthesis of a series of Boc-L-methoxyproline derivatives aimed at inhibiting proteases associated with tumor metastasis. The derivatives were evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation and migration.

| Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.3 | MCF-7 |

| Compound B | 3.8 | HeLa |

| Compound C | 7.1 | A549 |

Peptide Synthesis Optimization

In another study focused on optimizing peptide synthesis protocols, researchers employed this compound as a key intermediate. The study highlighted improvements in yield and purity when using this compound compared to traditional methods.

作用机制

The mechanism by which (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through covalent or non-covalent bonding, influencing biochemical pathways and cellular processes. The Boc protecting group can be selectively removed under acidic conditions, revealing the active site for further reactions.

相似化合物的比较

Substituent Effects

- Methoxy vs. Hydroxyl : The methoxy group in the target compound reduces polarity compared to the hydroxyl analog, improving lipid solubility and membrane permeability .

- Difluoromethoxy : The difluoromethoxy analog exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it suitable for prolonged drug action .

- Hydroxymethyl : Introduces a polar group, increasing water solubility and enabling conjugation with other molecules .

Stereochemical Differences

- The (2R,4S)-isomer of the target compound has inverted stereochemistry, leading to altered binding affinities in biological systems.

Functional Group Variations

- Carboxylic Acid Presence : The absence of a carboxylic acid in 1-Boc-4-methoxypyrrolidine limits its use in peptide coupling reactions .

- Protecting Groups : Boc (acid-labile) vs. Fmoc (base-labile) determines deprotection strategies in multi-step syntheses .

生物活性

(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, commonly referred to as Boc-Hyp(OMe)-OH, is a synthetic compound with notable applications in medicinal chemistry. Its structure includes a pyrrolidine ring and a carboxylic acid group, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and its role in drug development.

- Molecular Formula : CHNO

- Molecular Weight : 245.27 g/mol

- CAS Number : 83624-01-5

The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the synthesis of Eribaxaban, a direct factor Xa inhibitor used in anticoagulant therapy. The mechanism involves the inhibition of factor Xa, which plays a crucial role in the coagulation cascade, thereby preventing thrombus formation .

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, it has been noted as an important intermediate in the development of Velpatasvir, an antiviral drug for hepatitis C treatment. The compound's ability to inhibit viral replication pathways makes it a candidate for further research in antiviral drug design .

Synthesis and Application

A significant study focused on the chiral separation processes for this compound demonstrated efficient methods for obtaining high-purity compounds suitable for pharmaceutical applications. The study utilized Gaussian calculations to predict binding modes and optimize synthesis routes .

Structural Analysis

Crystallographic studies have provided insights into the molecular conformation of this compound. The five-membered pyrrolidine ring adopts an envelope conformation with specific dihedral angles that influence its reactivity and interaction with biological targets .

Data Table: Biological Activity Overview

常见问题

Q. What are the common synthetic routes for this compound, and how are yields optimized?

The compound is typically synthesized via methylation of the hydroxyl group in (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid using CH3I and NaH in THF at 273–293 K. Post-reaction workup involves acidification, extraction, and recrystallization from methanol (yield: ~90%) . An alternative route involves hydrolysis of methyl esters using LiOH in THF (1 M, 1 h), achieving 94% yield after acidification and extraction . Key optimization strategies include:

- Controlled reaction temperatures (≤278 K during reagent addition).

- pH adjustment during extraction (pH 4) to minimize side reactions.

- Solvent selection (methanol for crystallization, ethyl acetate for extraction).

Q. How is the stereochemistry confirmed during synthesis?

X-ray crystallography is the gold standard for absolute configuration determination. The pyrrolidine ring adopts an envelope conformation , with intermolecular O–H···O hydrogen bonds stabilizing the crystal structure. Dihedral angles between the carboxyl group, pyrrolidine ring, and methoxy group (59.5° and 62.0°) provide conformational evidence . Additionally, optical purity is validated via LC-based enantiomeric excess (ee%) analysis (≥98% ee) .

Q. What safety precautions are critical when handling this compound?

Hazard classifications include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye damage). Safety protocols include:

- Using PPE (gloves, goggles) and working in fume hoods .

- Avoiding inhalation (P261) and ensuring proper ventilation (P271) .

- Immediate first aid for exposure: rinse skin/eyes with water (P305+P351+P338) and seek medical attention .

Q. Which analytical techniques are used for characterization?

- Purity : GC (≥96%) and neutralization titration .

- Structural confirmation : <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR (carboxylic acid and Boc group stretches).

- Thermal stability : Melting point analysis (114–118°C) .

- Chirality : Optical rotation ([α]D = -69° in MeOH) .

Advanced Research Questions

Q. How can solubility issues of intermediates be mitigated during derivatization?

Poor solubility of intermediates (e.g., iminium salts during reductive amination) may lead to undesired enamine formation . Strategies include:

Q. What conformational insights inform reactivity in downstream applications?

The envelope conformation of the pyrrolidine ring positions the C3 atom out-of-plane, influencing steric accessibility. The methoxy group at C4 creates a steric shield, directing reactivity toward the carboxylic acid moiety. Hydrogen-bonding networks (O–H···O) in the crystal lattice suggest potential for co-crystallization with target proteins .

Q. How to troubleshoot diastereomer formation during reductive amination?

In reductive amination, poor solubility of intermediates can favor enamine over amine products . Solutions include:

- In situ salt displacement : Adding cesium carbonate to improve solubility .

- Catalyst screening : Palladium acetate/XPhos systems for stereocontrol .

- Chromatographic separation : Using silica gel or chiral columns to resolve diastereomers .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Utilizes crystal structure data (PDB entries) to predict binding to targets like FXa (relevant to Eribaxaban analogs) .

- DFT calculations : Models electronic effects of the methoxy group on carboxylate reactivity.

- MD simulations : Assess conformational flexibility in solution vs. solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。